molecular formula C8H13NOS B13178359 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one

2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one

Cat. No.: B13178359
M. Wt: 171.26 g/mol
InChI Key: DRZTWFFZYMEQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one typically involves the reaction of thiomorpholine with an appropriate α,β-unsaturated carbonyl compound. One common method is the Michael addition, where thiomorpholine acts as a nucleophile and adds to the β-position of the enone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the addition.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The enone moiety can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the β-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for the reduction of the carbonyl group.

    Substitution: Nucleophilic addition reactions often require a base such as triethylamine to deprotonate the nucleophile and facilitate the addition.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various β-substituted enones, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The enone moiety can also participate in Michael addition reactions with nucleophilic residues, leading to covalent modification of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one: Similar structure but contains an oxygen atom instead of sulfur.

    2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one: Contains a nitrogen atom in a six-membered ring without sulfur.

    2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one: Contains a five-membered ring with nitrogen.

Uniqueness

The presence of the sulfur atom in the thiomorpholine ring of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one imparts unique chemical reactivity and biological activity compared to its oxygen and nitrogen analogs. This makes it a valuable compound for specific applications where sulfur’s properties are advantageous.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-methyl-1-thiomorpholin-3-ylprop-2-en-1-one

InChI

InChI=1S/C8H13NOS/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3

InChI Key

DRZTWFFZYMEQDF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)C1CSCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.